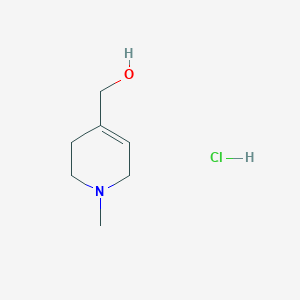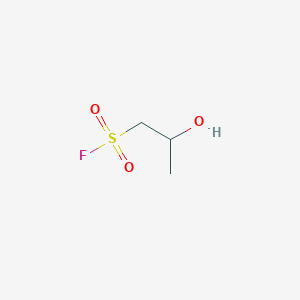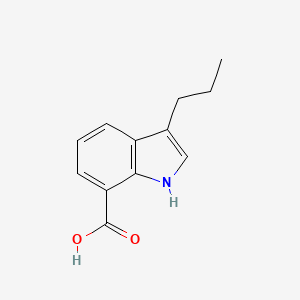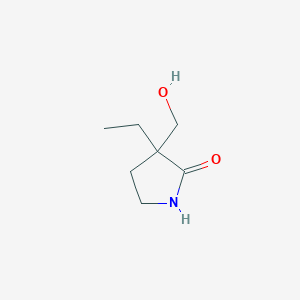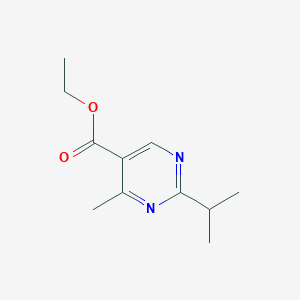![molecular formula C10H16F2N4O B13213639 (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213639.png)
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound with the molecular formula C10H16F2N4O. It is characterized by the presence of a difluoroethyl group, an oxolan-3-ylmethyl group, and a 1H-1,2,3-triazol-4-ylmethyl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps. One common method includes the reaction of 2,2-difluoroethylamine with an appropriate oxolan-3-ylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with a 1H-1,2,3-triazol-4-ylmethyl halide in the presence of a base to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction could produce the corresponding amine .
Scientific Research Applications
(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and difluoroethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethyl)[(pyridin-3-yl)methyl]amine: Similar in structure but contains a pyridin-3-yl group instead of an oxolan-3-yl group.
N-(2,2-Difluoroethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine: Similar but with a methanimine group instead of a methylamine group.
Uniqueness
The uniqueness of (2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoroethyl and triazole groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H16F2N4O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2,2-difluoro-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H16F2N4O/c11-10(12)4-13-3-9-6-16(15-14-9)5-8-1-2-17-7-8/h6,8,10,13H,1-5,7H2 |
InChI Key |
FKDATWXALSWRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CNCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13213575.png)
